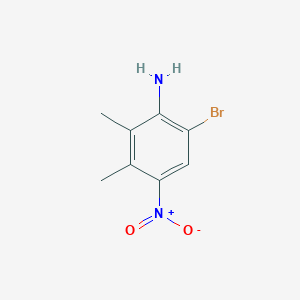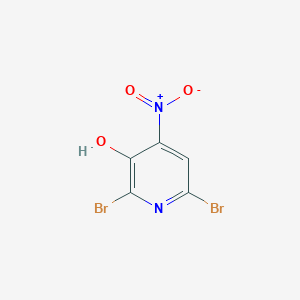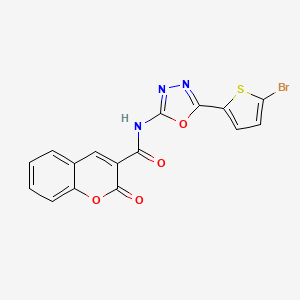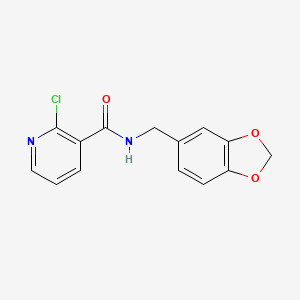![molecular formula C11H16N2OS B2887655 N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide CAS No. 2305569-79-1](/img/structure/B2887655.png)
N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide, also known as MPTP, is a chemical compound that has been widely studied for its effects on the nervous system. MPTP was first synthesized in the 1970s and was later found to be toxic to the brain, leading to the development of Parkinson's disease-like symptoms in humans and other animals. However, MPTP has also been used in scientific research to better understand the mechanisms of Parkinson's disease and to develop potential treatments for the condition.
Wirkmechanismus
N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide is metabolized in the brain by the enzyme monoamine oxidase B (MAO-B), which converts it into MPP+. MPP+ then enters dopaminergic neurons and interferes with mitochondrial function, leading to the production of reactive oxygen species and the eventual death of the neuron.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide are primarily related to its toxic effects on dopaminergic neurons. This leads to a reduction in dopamine levels in the brain, which is a hallmark of Parkinson's disease. N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide has also been shown to produce oxidative stress and inflammation in the brain, which may contribute to the development of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide has several advantages for use in scientific research. It is a well-established model for Parkinson's disease and has been used extensively to study the mechanisms of the disease. N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide is also relatively easy to administer and produces consistent results across different animal models. However, N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide has several limitations. It is a toxic compound that can be dangerous to handle, and its effects on the brain may not fully replicate the complexity of Parkinson's disease in humans.
Zukünftige Richtungen
There are several future directions for research on N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide and its effects on the nervous system. One area of focus is the development of new treatments for Parkinson's disease that target the mechanisms of N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide toxicity. Another area of research is the use of N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide as a tool for studying other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Additionally, researchers are exploring the potential of N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide as a biomarker for Parkinson's disease, which could aid in early diagnosis and treatment of the condition.
Synthesemethoden
N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide is typically synthesized by reacting 2-methylpropylamine with 2-chloroacrylonitrile in the presence of sodium ethoxide. This reaction produces a mixture of N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide and its isomer, N-[[2-(1-methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide (PTP), which can be separated using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide has been widely used in scientific research to better understand the mechanisms of Parkinson's disease. When N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide is metabolized in the brain, it is converted into a compound called MPP+, which is toxic to dopaminergic neurons. This leads to the degeneration of these neurons and the development of Parkinson's disease-like symptoms.
Eigenschaften
IUPAC Name |
N-[[2-(2-methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-4-10(14)12-6-9-7-13-11(15-9)5-8(2)3/h4,7-8H,1,5-6H2,2-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJCATQAMQUIMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC=C(S1)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-Isobutylthiazol-5-yl)methyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-(3-fluorophenyl)-N-(2-furylmethyl)-3-{[methyl(3-methylphenyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B2887581.png)
![7-methyl-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2887584.png)
![4-((4-methylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2887586.png)
![11-Acetyl-6-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2887587.png)
![2-[[1-(3-Methylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2887588.png)
![3-(4-ethoxyphenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2887590.png)
![2-benzyl-5-{[(pyridin-4-yl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2887592.png)
![3-(4-Chlorobenzyl)-8-(2-(4-chlorophenyl)-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B2887593.png)
![2-[[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide](/img/structure/B2887594.png)